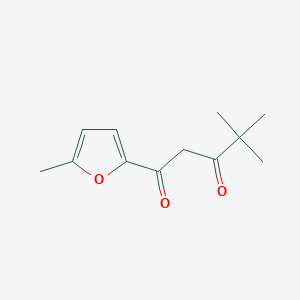
4,4-Dimethyl-1-(5-methylfuran-2-yl)pentane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Dimethyl-1-(5-methylfuran-2-yl)pentane-1,3-dione is an organic compound with the molecular formula C12H16O3 It is a diketone derivative featuring a furan ring, which is a five-membered aromatic ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-1-(5-methylfuran-2-yl)pentane-1,3-dione typically involves the condensation of 5-methylfurfural with acetone under basic conditions. The reaction is catalyzed by a base such as sodium hydroxide, which facilitates the formation of the diketone structure through aldol condensation .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-1-(5-methylfuran-2-yl)pentane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone to alcohols or other reduced forms.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (e.g., bromine) or nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4,4-Dimethyl-1-(5-methylfuran-2-yl)pentane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-1-(5-methylfuran-2-yl)pentane-1,3-dione involves its interaction with specific molecular targets and pathways. The furan ring and diketone moiety play crucial roles in its reactivity and biological activity. The compound can form complexes with metal ions, which may enhance its activity in catalytic processes .
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethyl-1-(5-hydroxymethylfuran-2-yl)pentane-1,3-dione: This compound has a hydroxymethyl group instead of a methyl group on the furan ring.
4,4-Dimethyl-1-(5-formylfuran-2-yl)pentane-1,3-dione: This compound features a formyl group on the furan ring.
Uniqueness
4,4-Dimethyl-1-(5-methylfuran-2-yl)pentane-1,3-dione is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and physical properties. Its structural features make it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C12H16O3 |
|---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
4,4-dimethyl-1-(5-methylfuran-2-yl)pentane-1,3-dione |
InChI |
InChI=1S/C12H16O3/c1-8-5-6-10(15-8)9(13)7-11(14)12(2,3)4/h5-6H,7H2,1-4H3 |
InChI Key |
AHJCVJZBDKJNFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(=O)CC(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


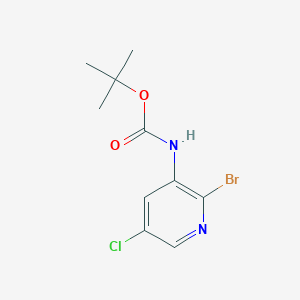
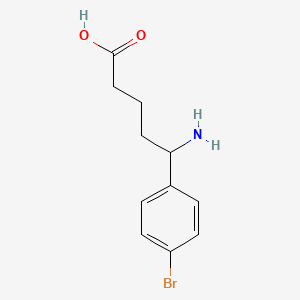
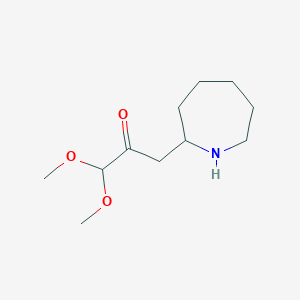
![2,2-Dichloro-3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13493480.png)

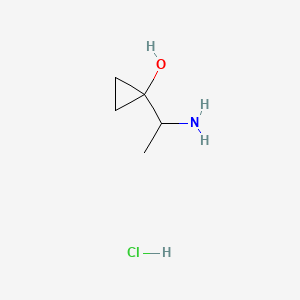
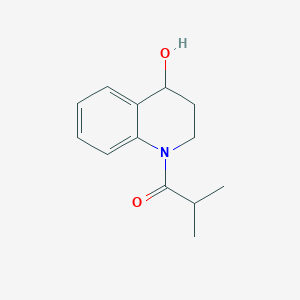
![2-{6-[(tert-butoxy)carbonyl]-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrol-2-yl}acetic acid, Mixture of diastereomers](/img/structure/B13493513.png)
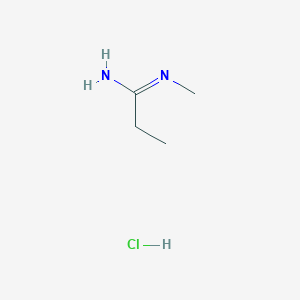
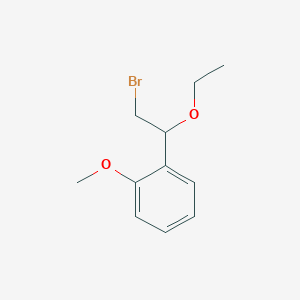
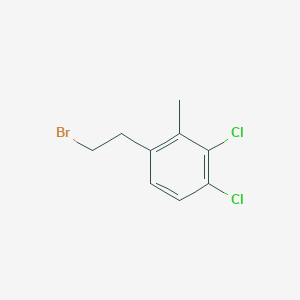
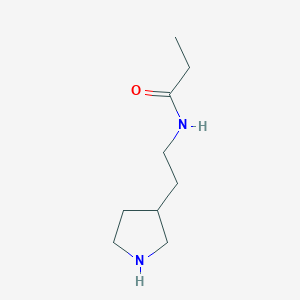
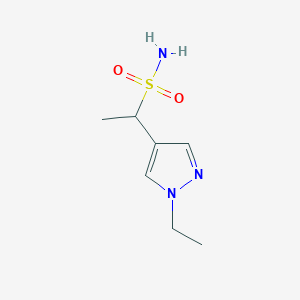
![rac-1-[(3R,4S)-4-phenyloxan-3-yl]methanamine hydrochloride, cis](/img/structure/B13493550.png)
